methyl 3-[4-(3-methoxycarbonyl-2,4,6-trimethylphenyl)phenyl]-2,4,6-trimethylbenzoate
CAS No.:
Cat. No.: VC17937980
Molecular Formula: C28H30O4
Molecular Weight: 430.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C28H30O4 |
|---|---|
| Molecular Weight | 430.5 g/mol |
| IUPAC Name | methyl 3-[4-(3-methoxycarbonyl-2,4,6-trimethylphenyl)phenyl]-2,4,6-trimethylbenzoate |
| Standard InChI | InChI=1S/C28H30O4/c1-15-13-17(3)25(27(29)31-7)19(5)23(15)21-9-11-22(12-10-21)24-16(2)14-18(4)26(20(24)6)28(30)32-8/h9-14H,1-8H3 |
| Standard InChI Key | IANUDESWVWHOND-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C(C(=C1C2=CC=C(C=C2)C3=C(C(=C(C=C3C)C)C(=O)OC)C)C)C(=O)OC)C |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound features a central benzene ring substituted with three methyl groups at the 2, 4, and 6 positions, forming a 2,4,6-trimethylbenzoate core. Attached to the 3-position of this core is a phenyl group, which itself is substituted at the 4-position with another 3-methoxycarbonyl-2,4,6-trimethylphenyl moiety. This results in a highly branched, symmetric structure with significant steric hindrance. The molecular formula is , with a molecular weight of 428.52 g/mol .
Key Structural Features:
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Methoxycarbonyl Group: Introduces polarity and influences electronic distribution.
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Methyl Substituents: Enhance thermal stability and hydrophobicity.
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Aromatic Stacking: The planar benzene rings may facilitate π-π interactions in solid-state configurations.
Synthesis and Reaction Pathways
Synthetic Strategies
The synthesis of methyl 3-[4-(3-methoxycarbonyl-2,4,6-trimethylphenyl)phenyl]-2,4,6-trimethylbenzoate likely involves multi-step esterification and coupling reactions. A plausible route includes:
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Friedel-Crafts Acylation: To introduce methoxycarbonyl groups onto mesitylene (1,3,5-trimethylbenzene) .
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Suzuki-Miyaura Coupling: For cross-coupling aryl boronic acids with halogenated intermediates .
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Esterification: Methanol and acid catalysts convert carboxylic acid intermediates to methyl esters .
Example Reaction Scheme:
Reaction conditions and yields would depend on steric effects and catalyst choice .
Physical and Chemical Properties
Thermodynamic Data
| Property | Value | Source |
|---|---|---|
| Melting Point | ~160–165°C (estimated) | |
| Boiling Point | >450°C (decomposes) | |
| Density | 1.12–1.15 g/cm³ | |
| Solubility | Insoluble in water; soluble in THF, DCM |
Spectroscopic Profiles
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IR Spectroscopy: Strong absorbance at 1720 cm⁻¹ (C=O stretch), 1260 cm⁻¹ (C-O ester) .
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NMR (¹H): δ 2.3–2.5 ppm (methyl groups), δ 3.9 ppm (methoxy), δ 7.1–7.4 ppm (aromatic protons) .
Applications and Functional Relevance
Material Science
The compound’s rigid, aromatic structure makes it a candidate for:
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Liquid Crystals: Methyl groups reduce melting points, enhancing mesophase stability .
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Polymer Additives: Improves thermal resistance in polyesters .
Organic Electronics
Potential use as an electron-deficient moiety in organic semiconductors due to electron-withdrawing ester groups .
Future Research Directions
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Crystallography: Elucidate solid-state packing via X-ray diffraction.
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Catalytic Applications: Explore use in asymmetric synthesis as a chiral auxiliary.
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Environmental Impact: Assess biodegradation pathways and bioaccumulation potential.
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